molecular formula C35H30N2O11S3 B336043 tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B336043
M. Wt: 750.8 g/mol
InChI Key: NCBLVDGJVFYDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-(1’H)-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-(1’H)-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include acylating agents, oxidizing agents, and catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-(1’H)-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a probe for studying biological processes due to its unique structure. In medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, it has industrial applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-(1’H)-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-(1’H)-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include derivatives of isoindole and thiopyranoquinoline, which share some structural similarities but differ in their specific functional groups and overall structure. These differences contribute to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C35H30N2O11S3

Molecular Weight

750.8 g/mol

IUPAC Name

tetramethyl 6//'-[2-(1,3-dioxoisoindol-2-yl)acetyl]-5//',5//',7//'-trimethylspiro[1,3-dithiole-2,1//'-thiopyrano[2,3-c]quinoline]-2//',3//',4,5-tetracarboxylate

InChI

InChI=1S/C35H30N2O11S3/c1-16-11-10-14-19-21-27(34(2,3)37(23(16)19)20(38)15-36-28(39)17-12-8-9-13-18(17)29(36)40)49-24(31(42)46-5)22(30(41)45-4)35(21)50-25(32(43)47-6)26(51-35)33(44)48-7/h8-14H,15H2,1-7H3

InChI Key

NCBLVDGJVFYDLT-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)CN5C(=O)C6=CC=CC=C6C5=O

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)CN4C(=O)C5=CC=CC=C5C4=O)(C)C)SC(=C(C36SC(=C(S6)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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